molecular formula C17H13F3N2O2S B2370755 2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole CAS No. 477857-12-8

2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole

Cat. No. B2370755
CAS RN: 477857-12-8
M. Wt: 366.36
InChI Key: FIZBEYCSWWNEAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been reported in various studies . For instance, a high-yielding photo-catalytic method has been described for producing substituted oxadiazoles . This method involves the oxidative heterocyclization of substituted semicarbazones catalyzed by eosin-Y under visible-light using atmospheric oxygen and CBr4 .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole consists of a 1,3,4-oxadiazole ring attached to a 4-methoxyphenyl group and a 3-(trifluoromethyl)benzyl sulfanyl group.


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives have been studied extensively . A photo-catalytic approach has been reported for the rapid and significant production of substituted oxadiazoles .

Scientific Research Applications

Antibacterial Activity

  • 1,3,4-oxadiazoles, including derivatives of 2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole, have shown promising antibacterial activity. A study by Aghekyan et al. (2020) synthesized novel 1,3,4-oxadiazole derivatives and tested them for antibacterial activity, indicating their potential in antimicrobial applications (Aghekyan et al., 2020).

Corrosion Inhibition

  • Oxadiazole derivatives, including those with a 4-methoxyphenyl group, have been found to be effective as corrosion inhibitors. Bouklah et al. (2006) discovered that these compounds can inhibit steel corrosion in sulfuric acid media, suggesting their usefulness in industrial applications (Bouklah et al., 2006).

Computational and Pharmacological Evaluation

  • Computational and pharmacological evaluations of 1,3,4-oxadiazole derivatives, including those with sulfanyl and methoxyphenyl groups, were conducted for toxicity assessment, tumor inhibition, and anti-inflammatory actions. Faheem (2018) provided insights into the potential pharmacological applications of these compounds (Faheem, 2018).

Synthesis and Characterization

  • The synthesis and characterization of 1,3,4-oxadiazole derivatives have been widely studied. For instance, Bhat et al. (2016) synthesized and characterized new derivatives, evaluating their biological activities (Bhat et al., 2016).

Liquid Crystal Applications

  • Derivatives of 1,3,4-oxadiazole, including those with methoxyphenyl groups, have been studied for their application in liquid crystals. Benalia et al. (2007) investigated the analytical properties of such liquid crystals, demonstrating their potential in chromatographic applications (Benalia et al., 2007).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, 1,3,4-thiadiazole derivatives have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Future Directions

The future directions for the research and development of 1,3,4-oxadiazole derivatives are promising. Given their wide range of biological activities, these compounds have the potential to be developed into effective therapeutic agents for various diseases .

properties

IUPAC Name

2-(4-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c1-23-14-7-5-12(6-8-14)15-21-22-16(24-15)25-10-11-3-2-4-13(9-11)17(18,19)20/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZBEYCSWWNEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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